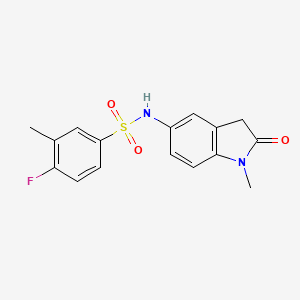

4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-10-7-13(4-5-14(10)17)23(21,22)18-12-3-6-15-11(8-12)9-16(20)19(15)2/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCJHAOSWYPBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolinone core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It finds applications in the development of new materials, including polymers and advanced composites, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorine and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Anticancer Sulfonamide Derivatives

Several sulfonamide derivatives with indole or indolinone moieties have demonstrated anticancer activity. For example:

- Compound 18: 4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide showed IC₅₀ = 90 μg/mL against MCF-7 breast cancer cells.

- Compound 9: 4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide exhibited IC₅₀ = 35 μg/mL against HCT116 colon cancer cells .

Comparison :

- Substituent Effects : The target compound’s 4-fluoro and 3-methyl groups may alter electronic properties and steric hindrance compared to the chloro-substituted analogs. Chloro groups in Compounds 9 and 18 likely enhance hydrophobic interactions with cancer cell targets.

- Indolinone vs. Indole: The 2-oxoindolin moiety in the target compound could influence hydrogen bonding and metabolic stability compared to the 2-oxo-1,2-dihydroindol derivatives in Compounds 9 and 16.

HIV Integrase Inhibitors

N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were designed as HIV integrase (HIV IN) inhibitors. Key findings include:

Comparison :

- Electron-Withdrawing Groups: The target compound’s fluorine atom (electron-withdrawing) may mimic the nitro group’s electronic effects in enhancing enzyme binding.

Antimicrobial Sulfonamides

Sulfamethoxazole (SMX), a classic antimicrobial agent, shares the benzenesulfonamide core but lacks the indolinone substituent. SMX’s pKa (2.7) and structural simplicity contribute to its solubility and bacterial dihydropteroate synthase inhibition .

Comparison :

- Biological Target Specificity: The indolinone group in the target compound likely redirects activity from bacterial enzymes (as in SMX) to eukaryotic targets, such as kinases or proteases.

Triazole-Linked Sulfonamides

A triazole-containing analog, N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9), has a distinct heterocyclic system but retains the benzenesulfonamide backbone .

Comparison :

- Substituent Synergy : The 4-fluorobenzyl group in this analog and the 4-fluoro-3-methyl group in the target compound both leverage fluorine’s electronegativity for improved binding, though in divergent scaffolds.

Data Table: Structural and Functional Comparison

Biological Activity

4-Fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with a fluorine atom and a methyl group providing additional functional diversity. The indolinone moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 3.6 μM against BGC-823 cells, indicating potent antiproliferative effects .

- Mechanism of Action : These compounds often induce apoptosis and cause cell cycle arrest in the G2/M phase. The mechanism involves the disruption of mitochondrial membrane potential and increased intracellular calcium levels, leading to apoptotic cell death .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Enhances lipophilicity and cellular uptake |

| Methyl group on indole | Increases potency against specific cancer cell lines |

| Sulfonamide group | Contributes to antibacterial activity |

Case Study 1: Anticancer Evaluation

In a controlled study, derivatives of the compound were tested against MDA-MB-231 breast cancer cells. Results indicated that modifications at the indole nitrogen significantly enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 0.4 μM .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of related sulfonamides against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a fluorine substituent exhibited higher inhibition zones compared to their non-fluorinated counterparts, suggesting enhanced antibacterial properties due to increased membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from indoline and sulfonamide precursors. Key steps include:

- Step 1 : Functionalization of the indoline core (e.g., introducing the 1-methyl-2-oxo group) via alkylation or oxidation.

- Step 2 : Sulfonylation of the indoline amine using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Critical Parameters : Temperature (often 0–25°C), solvent (e.g., dichloromethane or THF), and reaction time (2–24 hrs) to optimize yield (typically 50–70%) .

- Validation : Confirm purity (>95%) via HPLC and structural integrity via /-NMR and HRMS .

Q. Which characterization techniques are essential for validating the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR to confirm substitution patterns (e.g., fluorine coupling in the aromatic region) and -NMR for fluorine environment analysis .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~390–400 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can in vitro bioactivity assays be designed to screen this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a range (e.g., 0.1–100 µM) in cell-based assays (e.g., cancer cell viability using MTT assays) .

- Control Groups : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., pazopanib for kinase inhibition) .

- Endpoint Selection : Measure IC50 values for cytotoxicity or target-specific activity (e.g., kinase inhibition via ADP-Glo assays) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for sulfonamide modifications in this compound?

- Methodological Answer :

- Functional Group Variations : Synthesize analogs with substituents at the 3-methyl or 4-fluoro positions (e.g., Cl, Br, or methoxy groups) .

- Biological Testing : Compare IC50 values across analogs to identify critical pharmacophores. For example, replacing fluorine with chlorine may reduce solubility but enhance target binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or receptors .

Q. How to resolve contradictions in biological data (e.g., opposing effects on perfusion pressure)?

- Methodological Answer :

- Experimental Variables : Replicate studies under standardized conditions (e.g., dose, exposure time, and cell/animal models). For example, perfusion pressure discrepancies may arise from differences in vascular bed models (coronary vs. renal arteries) .

- Orthogonal Assays : Validate findings using complementary methods (e.g., patch-clamp electrophysiology for ion channel effects alongside pressure measurements) .

- Meta-Analysis : Compare results with structurally related compounds (e.g., pazopanib’s VEGFR inhibition profile) to infer mechanism .

Q. What strategies are effective for target identification and mechanism-of-action studies?

- Methodological Answer :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Proteomics : Use affinity chromatography coupled with LC-MS/MS to pull down binding partners from cell lysates .

- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment (e.g., apoptosis or angiogenesis markers) .

Q. How can low synthetic yields be addressed during scale-up?

- Methodological Answer :

- Optimization : Adjust stoichiometry (e.g., excess sulfonyl chloride) or switch solvents (e.g., from THF to DMF) to improve reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating (e.g., 100°C for 30 mins vs. 24 hrs conventionally) .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates more efficiently .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding poses in targets (e.g., VEGFR2) using Schrödinger Suite or MOE. Focus on hydrogen bonds between the sulfonamide group and kinase active sites .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.